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Benzenepropanamide, 4-(trifluoromethyl)-

Cat. No.: B8493155
M. Wt: 217.19 g/mol
InChI Key: HYRHTTXQOTWOLR-UHFFFAOYSA-N
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Description

Contextualization of Trifluoromethylated Organic Molecules in Chemical Science

The introduction of fluorine atoms, and particularly the trifluoromethyl (-CF3) group, into organic molecules is a cornerstone strategy in modern chemical sciences, especially in pharmaceutical and agrochemical development. The unique properties of the trifluoromethyl group can profoundly alter a molecule's physicochemical and biological characteristics. Due to the high electronegativity of fluorine atoms, the -CF3 group is strongly electron-withdrawing, which can significantly modify the electronic environment of an aromatic ring. chemicalbook.com

This electronic modulation is complemented by other valuable traits. The trifluoromethyl group enhances the metabolic stability of a compound because the carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry. chemicalbook.com Furthermore, it increases lipophilicity, a property that can improve a molecule's ability to permeate biological membranes. beilstein-journals.org These attributes—metabolic resistance, potent electronic effects, and modified lipophilicity—explain why approximately 20% of all pharmaceuticals and 30% of all agrochemicals contain fluorine. orgsyn.org The strategic incorporation of a -CF3 group is a complex but powerful tool for fine-tuning the properties of organic compounds. chemicalbook.com

Table 1: Comparative Properties of Substituents

Property Hydrogen (-H) Methyl (-CH₃) Chlorine (-Cl) Trifluoromethyl (-CF₃)
Van der Waals Radius (Å) 1.20 2.00 1.75 2.20
Electronegativity (Pauling Scale) 2.20 2.55 (Carbon) 3.16 3.20 (Group)
Hansch Lipophilicity Parameter (π) 0.00 0.56 0.71 0.88
Electronic Effect Neutral Weakly Electron-Donating Electron-Withdrawing (Inductive), Weakly Donating (Resonance) Strongly Electron-Withdrawing

Overview of Benzenepropanamide Core Structures in Synthetic Chemistry

The benzenepropanamide scaffold is a versatile structural motif utilized in synthetic organic chemistry. It consists of a benzene (B151609) ring attached to a three-carbon propanamide chain. This core structure serves as a fundamental building block for creating a diverse range of more complex molecules. Its chemical utility is demonstrated by its presence in various derivatives explored in research, such as Benzenepropanoic acid, 4-ethoxy-3-(trifluoromethyl)- and Benzenepropanamide, β-fluoro-β-methyl-3,5-bis(trifluoromethyl)-. chemicalbook.com

The propanamide side chain offers several reactive sites for chemical modification, allowing chemists to introduce new functional groups and build molecular complexity. The amide group itself is a critical functional group in medicinal chemistry due to its ability to form strong hydrogen bonds, which is often essential for molecular recognition and binding to biological targets. chemimpex.com The phenyl ring can be substituted at various positions, enabling precise control over the molecule's steric and electronic properties. This adaptability makes the benzenepropanamide core a valuable starting point for the synthesis of novel compounds in various fields of chemical research.

Significance of 4-(trifluoromethyl) Substituents in Chemical Functionality

Placing a trifluoromethyl group at the para- (4-) position of the benzene ring in a benzenepropanamide structure combines the distinct properties of both the -CF3 group and the core scaffold. The substituent at the 4-position has a profound influence on the electronic distribution of the entire phenyl ring. A 4-(trifluoromethyl) group acts as a strong electron-withdrawing moiety, which can enhance the molecule's interactions with biological targets and alter its reactivity in chemical syntheses. chemicalbook.comchemimpex.com

This specific substitution pattern is a common strategy in the design of bioactive molecules. For instance, related compounds like 4-(trifluoromethyl)benzenesulfonamide (B1329364) are recognized as versatile building blocks for pharmaceuticals due to the favorable properties imparted by the para-substituted -CF3 group. chemimpex.com The presence of the -CF3 group at this position can direct the regioselectivity of further chemical transformations on the aromatic ring. Research on related structures, such as 4-(trifluoromethyl)benzamide, underscores the importance of this substitution pattern in creating chemically stable and functionally optimized molecules for applications in materials science and medicinal chemistry. orgsyn.orgnih.gov

Table 2: Chemical Identity of Benzenepropanamide, 4-(trifluoromethyl)- and Related Compounds

Compound Name Molecular Formula CAS Number
Benzenepropanamide, 4-(trifluoromethyl)- C₁₀H₁₀F₃NO Not Available
Benzenepropanoic acid, 4-(trifluoromethyl)- C₁₀H₉F₃O₂ 53473-36-2
Benzenepropanol, 4-(trifluoromethyl)- C₁₀H₁₁F₃O 180635-74-9
4-(Trifluoromethyl)benzamide C₈H₆F₃NO 1891-90-3
Benzenepropanamide, β-fluoro-β-methyl-3,5-bis(trifluoromethyl)- C₁₂H₁₀F₇NO 1163136-19-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F3NO B8493155 Benzenepropanamide, 4-(trifluoromethyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H2,14,15)

InChI Key

HYRHTTXQOTWOLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)N)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

General Synthetic Strategies for Benzenepropanamide Scaffolds

The construction of the benzenepropanamide scaffold is a fundamental step that can be accomplished through several reliable synthetic routes. These methods focus on forming the core amide bond and assembling the three-carbon chain attached to the benzene (B151609) ring.

Amide Coupling Methods

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry and organic synthesis. hepatochem.comgrowingscience.com The most common approach involves the condensation of a carboxylic acid with an amine. hepatochem.comgrowingscience.com To facilitate this reaction, the carboxylic acid must first be "activated" to create a more reactive intermediate that is susceptible to nucleophilic attack by the amine. hepatochem.comnih.gov

A variety of coupling reagents have been developed for this purpose. These reagents react with the carboxylate to form a highly reactive species, such as an active ester, which can then readily react with an amine to form the desired amide. hepatochem.com This process can be carried out in a single pot or by isolating the activated intermediate before adding the amine. hepatochem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. growingscience.comnih.gov Additives such as 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included to improve reaction efficiency and suppress side reactions. growingscience.comnih.gov

Uronium/Aminium Salts: Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HBTU (HCTU, TBTU) are highly effective and are frequently used in both solution-phase and solid-phase synthesis. growingscience.com

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP are also powerful activating agents.

The choice of coupling reagent, solvent, and base can significantly impact the reaction's success, particularly when dealing with less reactive or sterically hindered starting materials. nih.gov

Coupling Reagent ClassExamplesCommon Additives/Bases
CarbodiimidesDCC, EDC, DICHOBt, DMAP, DIPEA
Uronium/Aminium SaltsHATU, HBTU, TBTUDIPEA, Et3N
Phosphonium SaltsBOP, PyBOPDIPEA, NMM

Nucleophilic Substitution Reactions in Propanamide Synthesis

Nucleophilic substitution reactions are a cornerstone of organic synthesis, providing a direct method for forming new carbon-carbon or carbon-heteroatom bonds. khanacademy.org In the context of propanamide synthesis, these reactions can be employed to build the carbon framework. A nucleophile, which is a species rich in electrons, attacks an electrophilic carbon atom, displacing a leaving group. khanacademy.orggacariyalur.ac.inmasterorganicchemistry.com

The two primary mechanisms are the SN1 and SN2 reactions.

SN2 Reaction: This is a single-step, concerted process where the nucleophile attacks the carbon center at the same time as the leaving group departs. gacariyalur.ac.in This mechanism is typical for primary and some secondary alkyl halides and results in an inversion of stereochemistry at the reaction center. gacariyalur.ac.in

SN1 Reaction: This is a two-step process that proceeds through a carbocation intermediate. It is more common for tertiary substrates. Because the intermediate is planar, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization) if the carbon is chiral.

In the synthesis of a benzenepropanamide scaffold, a suitable nucleophile (e.g., a cyanide ion or an enolate) could be reacted with an appropriately substituted benzyl (B1604629) halide to extend the carbon chain. The leaving group must be stable once it departs, with halides (I⁻, Br⁻, Cl⁻) being common examples. gacariyalur.ac.in

Functional Group Transformations in Benzenepropanamide Construction

Functional group transformations, or interconversions, are essential for converting readily available starting materials into the desired final structure. solubilityofthings.comsolubilityofthings.com These reactions modify specific parts of a molecule without altering the carbon skeleton. solubilityofthings.com For benzenepropanamide construction, several transformations are relevant:

Reduction of Carbonyls: Aldehydes, ketones, or esters can be reduced to alcohols using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.comsolubilityofthings.com The resulting alcohol can then be converted to a better leaving group (like a tosylate or halide) for subsequent nucleophilic substitution, or further oxidized to a carboxylic acid for amide coupling. solubilityofthings.comorganic-chemistry.org

Oxidation of Alcohols: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). solubilityofthings.com This creates the necessary functional group for the amide coupling step.

Hydrolysis of Nitriles: A nitrile group (-C≡N) can be introduced via nucleophilic substitution and then hydrolyzed under acidic or basic conditions to yield a carboxylic acid, which can then be used in amide coupling reactions. organic-synthesis.com

Amine to Amide Conversion: The transformation of an amine into an amide is a key example of a functional group interconversion, central to the synthesis of the target scaffold. solubilityofthings.comsolubilityofthings.com

Approaches for Introducing the 4-(trifluoromethyl)phenyl Moiety

The trifluoromethyl (CF₃) group is a crucial feature in many pharmaceutical and agrochemical compounds due to its unique electronic properties and lipophilicity. wikipedia.org The introduction of this group onto an aromatic ring can be achieved either by starting with a pre-trifluoromethylated building block or by performing a trifluoromethylation reaction on an existing aromatic system.

Trifluoromethylation Reactions on Aromatic Systems

Direct trifluoromethylation of aromatic compounds has become an area of intense research, leading to the development of numerous methods. nih.gov These reactions can be broadly categorized based on the nature of the trifluoromethylating agent.

Copper-mediated cross-coupling reactions are a common strategy. For instance, aryl iodides can react with a copper-CF₃ source, such as potassium trifluoroacetate (B77799) (CF₃CO₂K), to yield the trifluoromethylated arene. nih.gov Flow chemistry systems have been shown to accelerate these reactions, allowing for rapid and efficient synthesis. nih.gov Another approach involves the reaction of arylboronic acids with copper-based CF₃ reagents. nih.gov

Radical trifluoromethylation offers an alternative pathway. Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) can generate CF₃ radicals, which then react with aromatic compounds. nih.govresearchgate.net While effective, these radical processes can sometimes lead to issues with regioselectivity, yielding mixtures of isomers. nih.govnih.gov

MethodCF₃ Source ExampleSubstrate ExampleKey Features
Copper-Mediated Cross-CouplingCF₃CO₂K, CF₃SiMe₃Aryl Iodides, Arylboronic acidsGood regioselectivity, often requires high temperatures. nih.govd-nb.info
Radical TrifluoromethylationCF₃SO₂Na, Togni ReagentsElectron-rich arenesMild conditions, potential for lack of regiocontrol. nih.govnih.gov
Electrophilic TrifluoromethylationUmemoto's, Togni's ReagentsElectron-rich arenes, nucleophilesDirect C-H functionalization, reacts with electron-rich systems. acs.orgnih.gov

Electrophilic trifluoromethylation involves reagents that deliver a "CF₃⁺" synthon to a nucleophilic substrate, such as an electron-rich aromatic ring. acs.orgnih.gov The development of stable and accessible electrophilic trifluoromethylating agents has been a significant advancement in fluorine chemistry.

Pioneering reagents in this class include diaryl(trifluoromethyl)sulfonium salts, developed in 1984. wikipedia.org More recently, hypervalent iodine reagents, often called Togni reagents, and S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto reagents, have become commercially available and widely used. wikipedia.orgnih.govacs.org These reagents are stable, easy to handle, and react under mild conditions with a variety of nucleophiles, including arenes, to provide the corresponding trifluoromethylated products in moderate to high yields. acs.orgacs.org

The reactivity of these electrophilic reagents can be fine-tuned by modifying their chemical structure, for example, by placing electron-withdrawing groups on the aromatic rings of the reagent to enhance its trifluoromethyl-transfer potential. acs.org The reaction mechanism can proceed through a polar substitution pathway or involve a single electron transfer (SET) process to generate a CF₃ radical, expanding the scope of possible substrates. nih.govacs.org The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards further electrophilic aromatic substitution and directs incoming electrophiles to the meta position. youtube.com

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation is a powerful method for introducing a CF3 group. This approach often utilizes reagents that can deliver a trifluoromethyl anion (CF3-) or its equivalent to an electrophilic substrate. While direct nucleophilic aromatic substitution on an unsubstituted benzene ring is challenging, the presence of activating groups can facilitate this reaction.

One of the most common sources for nucleophilic trifluoromethylation is Ruppert's reagent (TMSCF3), which requires an activator to generate the reactive trifluoromethyl anion. semanticscholar.orgorganic-chemistry.org The reaction typically proceeds by the addition of the trifluoromethyl nucleophile to a suitable precursor, such as a carbonyl compound, which can then be further elaborated to the desired benzenepropanamide structure. semanticscholar.org

Recent advancements have focused on developing more environmentally benign and efficient methods. For instance, fluoroform (HCF3), a potent greenhouse gas, has been utilized as an economical source of the trifluoromethyl anion. beilstein-journals.org Systems combining fluoroform with a strong base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent have been shown to be effective for the trifluoromethylation of esters to yield trifluoromethyl ketones, which are valuable intermediates. beilstein-journals.org Another approach involves the use of stable N-formylmorpholine derivatives synthesized from fluoroform, which act as nucleophilic trifluoromethylating agents for non-enolizable carbonyl compounds. organic-chemistry.org

The table below summarizes key reagents and conditions used in nucleophilic trifluoromethylation reactions relevant to the synthesis of trifluoromethylated aromatic compounds.

Reagent/SystemActivator/BaseSubstrate TypeKey Features
TMSCF3 (Ruppert's Reagent)Fluoride (B91410) source (e.g., TBAF)Carbonyl compoundsWidely used, but synthesis of the reagent has environmental concerns. organic-chemistry.org
HCF3 (Fluoroform) / KHMDSKHMDSEstersUtilizes a greenhouse gas as a CF3 source; effective for producing trifluoromethyl ketone intermediates. beilstein-journals.org
N-Formylmorpholine-CF3 adductFluoride source (e.g., CsF)Non-enolizable carbonylsStable, storable reagent derived from fluoroform. organic-chemistry.org
(E)-O-trifluoromethyl-benzaldoximes (TFBO)BaseAlkyl halidesReleases CF3O- species for nucleophilic trifluoromethoxylation, a related transformation. nih.gov
Radical Trifluoromethylation Chemistry

Radical trifluoromethylation has emerged as a significant alternative for the synthesis of trifluoromethylated arenes. rsc.org This method involves the generation of a trifluoromethyl radical (•CF3), which then reacts with an aromatic substrate. These reactions are often initiated by photoredox catalysis or chemical oxidants. researchgate.net

A key advantage of radical trifluoromethylation is its applicability to a wide range of substrates, including those that are not amenable to nucleophilic or electrophilic methods. rsc.orgresearchgate.net For instance, the direct C-H trifluoromethylation of arenes via a radical pathway has been extensively studied. researchgate.net One of the challenges in this area is achieving regioselectivity. researchgate.net Recent strategies have employed directing groups or iminium intermediates to achieve para-selective trifluoromethylation of benzamide (B126) derivatives. researchgate.net

The trifluoromethyl radical can be generated from various precursors, such as sodium trifluoromethanesulfinate (Langlois' reagent), under oxidative conditions. ox.ac.uk This method has even been applied to the modification of native residues in proteins, highlighting its potential for late-stage functionalization. ox.ac.uk

The table below outlines common reagents and conditions for radical trifluoromethylation.

ReagentInitiator/CatalystSubstrate TypeKey Features
Sodium trifluoromethanesulfinate (Langlois' reagent)Oxidant (e.g., TBHP) / PhotocatalystArenes, HeteroarenesWidely applicable, can be used for direct C-H trifluoromethylation. researchgate.netox.ac.uk
5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflatePhotochemical conditions(Hetero)arenes, Silyl enol ethersBenchtop-stable reagent that releases trifluoromethylcyclopropyl radicals. nih.gov
1-TrifluoromethoxybenzimidazoleMild reaction conditions-Stable crystalline reagent for radical trifluoromethoxylation. researchgate.net

Incorporation of Pre-functionalized Trifluoromethylphenyl Building Blocks

An alternative and often more straightforward approach to synthesizing benzenepropanamide, 4-(trifluoromethyl)- involves the use of commercially available or readily synthesized building blocks that already contain the 4-(trifluoromethyl)phenyl moiety. This strategy avoids the challenges associated with direct trifluoromethylation of a complex molecule.

Common starting materials include 4-(trifluoromethyl)benzaldehyde (B58038) or 4-(trifluoromethyl)benzoic acid and its derivatives. orgsyn.orgchemicalbook.com For example, 4-(trifluoromethyl)benzoyl chloride can be reacted with appropriate amines to form amide linkages, which can then be further modified to introduce the propanamide side chain. orgsyn.org

This building block approach is particularly useful for constructing complex molecules and for ensuring that the trifluoromethyl group is located at the desired position on the benzene ring.

Stereoselective Synthesis of Enantiomeric Forms

The stereoselective synthesis of chiral molecules is of paramount importance in medicinal chemistry. For benzenepropanamide, 4-(trifluoromethyl)-, if the propanamide side chain contains a chiral center, the synthesis of individual enantiomers is crucial.

Methods for achieving stereoselectivity can include the use of chiral auxiliaries, asymmetric catalysis, or biocatalysis. For instance, transition-metal-catalyzed asymmetric insertion of carbenoids into N-H bonds represents a powerful strategy for creating chiral amines. nih.gov Biocatalytic methods, employing engineered enzymes, have also been developed for the enantioselective synthesis of α-trifluoromethyl amines. nih.gov

Another approach involves the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLPs) with a chiral Lewis base component, which allows for the stereoselective activation of enantiotopic fluoride positions. nih.gov

Radiosynthetic Methodologies for [18F] Labeling

The development of positron emission tomography (PET) radiotracers often requires the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) ([18F]), into a target molecule.

Synthesis of [18F]Trifluoromethyl-Containing Radiotracers

The radiosynthesis of [18F]trifluoromethylarenes is a significant area of research. nih.gov Several methods have been developed to introduce the [18F]CF3 group. One common strategy involves the reaction of a suitable precursor with an [18F]fluorinating agent.

Aryl(mesityl)iodonium salts have been shown to be effective precursors for the synthesis of [11C/18F]trifluoromethylarenes. nih.gov These salts react with [11C/18F]trifluoromethylcopper(I) under mild conditions to produce the desired radiolabeled compounds in high yields. nih.gov This method is compatible with a range of functional groups. nih.gov

Another approach utilizes the reaction of 1,1-difluorovinyl precursors with [18F]fluoride ion, which is equivalent to the direct nucleophilic addition of H[18F]F. nih.gov This protocol has been applied to a variety of substrates for the synthesis of novel radiotracers. nih.govuio.no

Halex Exchange and [18F]Fluorodecarboxylation Protocols

The Halex (halogen exchange) reaction is a widely used method for introducing fluorine into aromatic rings. wikipedia.orgacsgcipr.org In the context of radiosynthesis, this involves the nucleophilic substitution of a leaving group, such as a chloride or nitro group, on an aromatic ring with [18F]fluoride. wikipedia.org This reaction is typically carried out at high temperatures in aprotic polar solvents. wikipedia.orgacsgcipr.org The reactivity of the substrate is enhanced by the presence of electron-withdrawing groups. wikipedia.org

[18F]Fluorodecarboxylation is another method for the synthesis of [18F]fluoroarenes. This technique involves the decarboxylative fluorination of aromatic carboxylic acids.

The table below provides a summary of precursors and methods for [18F] labeling.

Precursor TypeLabeling MethodKey Features
Aryl(mesityl)iodonium saltsReaction with [18F]CuCF3Mild conditions, high yields, good functional group tolerance. nih.gov
1,1-Difluorovinyl compoundsNucleophilic addition of H[18F]FApplicable to a range of substrates for synthesizing [18F]trifluoroethylated compounds. nih.govuio.no
Activated aryl halides/nitro compoundsHalex Exchange with [18F]FluorideRequires electron-withdrawing groups for activation; high temperatures often needed. wikipedia.orgacsgcipr.org

Radiochemical Yield and Specific Activity Considerations for Benzenepropanamide, 4-(trifluoromethyl)-

The successful application of radiolabeled compounds, such as those derived from Benzenepropanamide, 4-(trifluoromethyl)-, in molecular imaging techniques like Positron Emission Tomography (PET), is critically dependent on two key parameters: radiochemical yield and specific activity. While specific data on the radiosynthesis of Benzenepropanamide, 4-(trifluoromethyl)- is not extensively available in the reviewed literature, an analysis of structurally similar compounds provides valuable insights into the potential synthetic outcomes and challenges.

Radiochemical Yield

Radiochemical yield (RCY) is the percentage of the initial radioactivity that is incorporated into the final, purified radiolabeled product. It is a critical factor for the feasibility of producing a radiopharmaceutical in sufficient quantities for imaging studies. The synthesis of radiolabeled analogs of Benzenepropanamide, 4-(trifluoromethyl)-, particularly those incorporating the fluorine-18 ([¹⁸F]) isotope, often involves nucleophilic substitution reactions.

Another relevant example is the synthesis of a new [¹⁸F]fluorinated analogue of valdecoxib, 4-(5-[¹⁸F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide. This was synthesized by an [¹⁸F]fluoride-ion displacement of a corresponding tosylate precursor, achieving a decay-corrected radiochemical yield of approximately 40%. nih.gov Microwave-assisted radiosynthesis has also been explored to improve yields and reduce reaction times. For example, the synthesis of 4-[¹⁸F]-fluorobenzyltriphenylphosphonium ion using microwave reactions resulted in a radiochemically pure product with an 8.3% yield. nih.gov

These examples highlight that the radiochemical yield for compounds structurally related to Benzenepropanamide, 4-(trifluoromethyl)- can vary significantly based on the specific reaction, precursor, and conditions employed.

Specific Activity

Specific activity refers to the amount of radioactivity per unit mass of a compound, typically expressed in units such as gigabecquerels per micromole (GBq/μmol) or curies per millimole (Ci/mmol). High specific activity is crucial for receptor-based imaging studies to ensure that the administered mass of the radioligand is low enough to avoid pharmacological effects and to prevent saturation of the target receptors.

In the synthesis of [¹⁸F]celecoxib, a specific activity of 120 ± 40 mCi/µmol at the end of bombardment (EOB) was achieved. nih.gov For a series of fluorine-containing PET radioligands for the translocator protein (TSPO), including trifluoromethyl analogs, molar activities were reported in the range of 229–351 GBq/μmol. nih.gov Furthermore, the microwave-assisted synthesis of the 4-[(¹⁸F)]-fluorobenzyltriphenylphosphonium cation yielded a specific radioactivity of 534.5 ± 371.4 GBq/µmole at the end of synthesis. nih.gov The synthesis of 4-(5-[¹⁸F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide reported a very high specific activity of approximately 2000 Ci/mmol at the end of synthesis. nih.gov

The following table summarizes the radiochemical yields and specific activities for several compounds that are structurally related to Benzenepropanamide, 4-(trifluoromethyl)-.

CompoundRadiochemical Yield (%)Specific ActivityReference
[¹⁸F]Celecoxib10 ± 2 (EOS)120 ± 40 mCi/µmol (EOB) nih.gov
Trifluoromethyl analogs for TSPONot specified229–351 GBq/μmol nih.gov
4-[(¹⁸F)]-fluorobenzyltriphenylphosphonium cation8.3534.5 ± 371.4 GBq/µmole (EOS) nih.gov
4-(5-[¹⁸F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide~40 (decay-corrected)~2000 Ci/mmol (EOS) nih.gov

EOS: End of Synthesis; EOB: End of Bombardment

It is evident that achieving high specific activity is a common goal in the development of PET radioligands. The values obtained for analogous compounds suggest that with an optimized radiosynthesis protocol, radiolabeled Benzenepropanamide, 4-(trifluoromethyl)- could potentially be produced with a specific activity suitable for in vivo imaging applications. However, without direct experimental data, these remain informed estimations based on structurally similar molecules.

Mechanistic Investigations of Chemical Transformations

Mechanistic Studies of Amide Formation Reactions

The formation of the amide bond in Benzenepropanamide, 4-(trifluoromethyl)- and similar molecules is a cornerstone of synthetic chemistry. Mechanistic studies generally focus on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine. While direct amide formation via thermal dehydration of an ammonium (B1175870) carboxylate salt is possible, it often requires high temperatures. researchgate.net Catalytic methods are more common and mechanistically diverse.

Enzymatic strategies for amide bond formation represent an alternative, proceeding through mechanisms that activate the carboxylic acid via the formation of acyl-adenylate or acylphosphate intermediates at the expense of ATP. nih.gov Other biocatalytic approaches utilize ATP-independent transacylation. nih.gov

In non-biocatalytic synthesis, a common strategy involves converting a carboxylic acid, such as 4-(trifluoromethyl)phenylpropanoic acid, into a more reactive derivative like an acyl halide or ester. For instance, the synthesis of N-trifluoromethyl amides has been achieved from carboxylic acid halides and isothiocyanates in the presence of silver fluoride (B91410). nih.govescholarship.org This method proceeds through the desulfurization of the isothiocyanate, followed by acylation of the resulting intermediate. nih.govescholarship.org

The general mechanism for the synthesis of amides from carboxylic acids typically involves two main pathways:

Activation: The carboxylic acid is activated by a coupling reagent (e.g., carbodiimides) or converted to a more reactive species (e.g., acyl chloride).

Nucleophilic Attack: The amine nitrogen attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer & Elimination: The tetrahedral intermediate collapses, eliminating a leaving group and forming the stable amide bond.

The presence of the 4-(trifluoromethyl) group on the phenyl ring enhances the electrophilicity of the carbonyl carbon in the corresponding carboxylic acid derivative, potentially accelerating the rate of nucleophilic attack by the amine.

Elucidation of Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of potent electron-withdrawing groups, such as the trifluoromethyl group, can render the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org The SNAr mechanism is favored when strong activators like -CF3 or -NO2 are positioned ortho or para to a suitable leaving group (e.g., a halide). wikipedia.orgyoutube.com

The accepted mechanism for SNAr reactions is a two-step addition-elimination process:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.orgchemistrysteps.com

Elimination of the Leaving Group: The aromaticity is restored as the leaving group is expelled from the Meisenheimer complex. chemistrysteps.comyoutube.com

The rate-determining step is typically the initial attack of the nucleophile and the formation of the high-energy Meisenheimer complex. masterorganicchemistry.comwikipedia.org The 4-(trifluoromethyl) group plays a crucial role in stabilizing this negatively charged intermediate through its powerful inductive electron-withdrawing effect (-I effect), thereby lowering the activation energy and accelerating the reaction. youtube.com Unlike in SN1 and SN2 reactions, where bond cleavage to the leaving group is critical in the rate-determining step, in SNAr the C-X bond is broken in a fast, subsequent step. masterorganicchemistry.com This explains the observed reactivity trend for halogens as leaving groups (F > Cl > Br > I), which correlates with their electronegativity rather than their leaving group ability in SN1/SN2 reactions. masterorganicchemistry.com

StepDescriptionRole of 4-(Trifluoromethyl) Group
1. Nucleophilic Attack A nucleophile attacks the ipso-carbon, forming a tetrahedral intermediate.Activates the ring by withdrawing electron density, making the ipso-carbon more electrophilic.
2. Formation of Meisenheimer Complex The negative charge is delocalized across the ring system.Stabilizes the negative charge of the complex through strong inductive effects, lowering the transition state energy.
3. Elimination The leaving group is expelled, and the aromaticity of the ring is restored.The electronic effect is less critical in this typically faster second step.

This table outlines the stepwise mechanism of Nucleophilic Aromatic Substitution (SNAr) and highlights the key role of the 4-(trifluoromethyl) substituent.

While the addition-elimination pathway is most common, other mechanisms like the benzyne (B1209423) (elimination-addition) pathway can occur, particularly with very strong bases and without the need for an activating group. youtube.comchemistrysteps.com More recently, concerted SNAr mechanisms, which avoid high-energy intermediates, have also been investigated, especially for reactions involving fluoride nucleophiles. nih.govacs.org

Exploration of Radical-Mediated Pathways

The trifluoromethyl group is frequently introduced into organic molecules through radical-mediated pathways. mdpi.com The trifluoromethyl radical (•CF3) is an electrophilic and pyramidalized species that exhibits high chemoselectivity. researchgate.net Various methods have been developed to generate •CF3, including the homolytic cleavage of C-I bonds in CF3I upon irradiation or heating, or through the single-electron transfer (SET) reduction of electrophilic trifluoromethylating reagents (e.g., Togni's or Umemoto's reagents) using metal or photoredox catalysts. semanticscholar.org

Once generated, the •CF3 radical can participate in several transformations:

Radical Addition: The radical can add to unsaturated systems like alkenes and arenes. semanticscholar.orgresearchgate.net For instance, a three-component Minisci-type reaction can be initiated by the addition of an electrophilic trifluoromethyl radical to an electron-rich alkene, generating a new nucleophilic alkyl radical that can then react with an electron-deficient N-heteroarene. rsc.org

Hydrogen Abstraction: The •CF3 radical can abstract hydrogen atoms, although it is more commonly used in addition reactions.

Aromatic Substitution: The radical can add to an aromatic ring, like the 4-(trifluoromethyl)phenyl moiety, followed by an oxidation step to yield a substituted product.

The trifluoromethyl group itself, once part of a molecule like Benzenepropanamide, 4-(trifluoromethyl)-, influences subsequent radical reactions. The C-F bonds are exceptionally strong, making the CF3 group itself very stable. However, the group's powerful electron-withdrawing nature affects the stability of any radical intermediates formed on the aromatic ring or the side chain. For example, a benzylic radical on the propanamide side chain would be destabilized by the inductive pull of the CF3 group.

Reagent/MethodMechanism of •CF3 GenerationTypical Application
CF3IHomolytic C-I bond cleavage (photolysis/thermolysis)Radical addition to alkenes semanticscholar.org
Langlois's Reagent (CF3SO2Na)Oxidative extrusion of SO2Trifluoromethylation of (hetero)arenes nih.gov
Togni's/Umemoto's ReagentsSingle Electron Transfer (SET) with metal or photoredox catalystsTrifluoromethylation under mild conditions semanticscholar.org
Trifluoromethanesulfonyl hydrazidesRedox catalysis (e.g., with CuCl)Vicinal chlorotrifluoromethylation of styrenes researchgate.net

This table summarizes common precursors for generating the trifluoromethyl radical and their typical applications in organic synthesis.

Investigations of Regioselectivity and Chemoselectivity

Regioselectivity and chemoselectivity are critical considerations in the synthesis and functionalization of molecules like Benzenepropanamide, 4-(trifluoromethyl)-. The substituents on the molecule exert strong directing effects.

Conversely, in nucleophilic aromatic substitution (SNAr), the CF3 group is a strong ortho, para-activator, as discussed previously.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In Benzenepropanamide, 4-(trifluoromethyl)-, there are several potential reaction sites: the aromatic ring, the amide N-H bond, the amide carbonyl group, and the C-H bonds on the alkyl chain.

The amide N-H is acidic and can be deprotonated by a strong base.

The amide carbonyl is susceptible to nucleophilic attack, though it is less reactive than a ketone or aldehyde.

The aromatic ring is electron-poor and susceptible to nucleophilic or radical attack, but resistant to electrophilic attack.

A key aspect of synthetic design is to choose reagents and conditions that selectively target one functional group while leaving others intact. For example, catalytic methods have been developed for the regioselective 1,4-fluorofunctionalization of dienes containing a trifluoromethyl group, showcasing how these motifs can be used to control reaction outcomes. nih.gov Similarly, benzannulation strategies using CF3-substituted precursors can dictate the final position of the trifluoromethyl group with complete regiocontrol, bypassing issues of selectivity in direct functionalization reactions. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the atomic connectivity and chemical environment of nuclei such as ¹H, ¹³C, and ¹⁹F.

The presence of the trifluoromethyl (-CF₃) group makes ¹⁹F NMR an exceptionally powerful tool for studying Benzenepropanamide, 4-(trifluoromethyl)-. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, leading to high sensitivity in NMR experiments. nih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an excellent probe for investigating intermolecular interactions and reaction mechanisms. nih.govnih.gov

Changes in the ¹⁹F chemical shift can provide valuable mechanistic insights into reactions involving the trifluoromethyl-substituted phenyl ring. For instance, monitoring the ¹⁹F NMR spectrum during a reaction can reveal the formation of intermediates or transition states that alter the electronic distribution around the -CF₃ group. This sensitivity allows for the detailed study of reaction kinetics and pathways. rsc.org Furthermore, the coupling of the fluorine nuclei with neighboring protons (¹H) and carbons (¹³C) can provide through-bond connectivity information, further aiding in structural confirmation and mechanistic studies.

Table 1: Representative ¹⁹F NMR Data for a Related Trifluoromethyl Compound

CompoundSolventChemical Shift (δ) in ppm
4-(trifluoromethyl)benzonitrileCDCl₃-63.61
Data is for a structurally related compound and serves as an example of typical chemical shifts for a 4-trifluoromethylphenyl group. rsc.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For Benzenepropanamide, 4-(trifluoromethyl)-, distinct signals would be expected for the aromatic protons on the trifluoromethyl-substituted ring, the protons of the propanamide side chain, and the amide N-H proton. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would confirm the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would include those for the carbons of the aromatic ring, the carbonyl carbon of the amide group, and the aliphatic carbons of the side chain. The carbon attached to the trifluoromethyl group would show a characteristic quartet in a proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Benzenepropanamide, 4-(trifluoromethyl)-

NucleusFunctional GroupPredicted Chemical Shift (δ) in ppm
¹HAromatic C-H7.0 - 8.0
¹HAmide N-H5.0 - 8.5
¹H-CH₂- (alpha to C=O)2.2 - 2.6
¹H-CH₂- (beta to C=O)2.5 - 2.9
¹³CCarbonyl (C=O)170 - 180
¹³CAromatic C120 - 150
¹³CAliphatic -CH₂-30 - 40
¹³CTrifluoromethyl (CF₃)120 - 130 (quartet)
These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For Benzenepropanamide, 4-(trifluoromethyl)-, this technique would provide accurate bond lengths, bond angles, and torsion angles. nih.gov The analysis would also reveal the conformation of the propanamide side chain relative to the aromatic ring.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amide group (N-H···O=C) and potential weaker interactions involving the fluorine atoms. researchgate.netresearchgate.net Understanding the crystal packing is crucial as it can influence the compound's physical properties, such as melting point and solubility. In related structures, it has been observed that the trifluoromethyl group can influence molecular conformation and packing through various weak intermolecular interactions. researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For Benzenepropanamide, 4-(trifluoromethyl)-, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula.

In the context of its synthesis, mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is invaluable for reaction monitoring. nih.govepfl.ch Techniques such as Parallel Reaction Monitoring (PRM) can be employed for targeted and quantitative analysis of the desired product in a complex reaction mixture. nih.govfrontiersin.org By tracking the formation of the product ion and the consumption of reactant ions over time, the reaction progress can be optimized for yield and purity. Fragmentation patterns observed in the tandem mass spectrum (MS/MS) would further confirm the structure by showing the loss of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Benzenepropanamide, 4-(trifluoromethyl)- would exhibit characteristic absorption bands corresponding to its key structural features.

Table 3: Characteristic FT-IR Absorption Frequencies for Benzenepropanamide, 4-(trifluoromethyl)-

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
N-H (Amide)Stretching3350 - 3180
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=O (Amide I)Stretching1680 - 1630
N-H (Amide II)Bending1570 - 1515
C=C (Aromatic)Stretching1600 - 1450
C-F (Trifluoromethyl)Stretching1350 - 1100
These ranges are approximate and can be influenced by the molecular structure and physical state of the sample. vscht.czlibretexts.org

The presence of a strong absorption band for the amide C=O stretch (Amide I band) and the N-H bend (Amide II band) would confirm the amide functionality. ieeesem.com The C-F stretching vibrations of the trifluoromethyl group would also give rise to strong, characteristic bands in the fingerprint region of the spectrum.

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Fluorine Speciation

X-ray Absorption Near-Edge Structure (XANES) spectroscopy, specifically at the fluorine K-edge, is an element-specific technique that can provide information about the chemical state (speciation) and local coordination environment of fluorine atoms. nih.gov While less common than NMR for routine characterization, F K-edge XANES could be applied to study the electronic structure of the C-F bonds in the trifluoromethyl group of Benzenepropanamide, 4-(trifluoromethyl)-.

This technique is particularly useful for probing the local environment of fluorine in different matrices without the need for extensive sample preparation. nih.govrsc.org The shape and energy of the absorption edge in a XANES spectrum are sensitive to the oxidation state and the nature of the atoms bonded to the absorbing element. For this compound, XANES could potentially be used to investigate interactions involving the trifluoromethyl group in complex systems or to study changes in its electronic structure upon binding to other molecules.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic nature of a molecule. nih.gov Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to optimize molecular geometry and analyze electronic properties.

Key electronic properties that would be investigated for Benzenepropanamide, 4-(trifluoromethyl)- include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical hardness. nih.gov For related trifluoromethyl-containing aromatic compounds, DFT calculations are used to determine these values, revealing how substituents influence the electronic structure. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the oxygen of the carbonyl group and the fluorine atoms would be expected to be regions of negative potential, while the amide proton (N-H) would be a site of positive potential, indicating likely sites for intermolecular interactions. nih.gov

Calculated PropertyTypical MethodSignificance
HOMO EnergyDFT/B3LYPElectron-donating ability
LUMO EnergyDFT/B3LYPElectron-accepting ability
HOMO-LUMO Gap (ΔE)DFT/B3LYPChemical reactivity and kinetic stability
Dipole MomentDFT/B3LYPMolecular polarity

Molecular Dynamics and Conformational Analysis

Potential Energy Surface (PES) Scan: Quantum chemical methods can be used to scan the potential energy surface by systematically rotating specific bonds (dihedral angles). This helps to identify low-energy conformers (stable states) and the energy barriers between them. For similar phenylpropanoic acid derivatives, DFT calculations have shown that electron-withdrawing substituents like -CF3 can significantly influence the population of gauche versus anti conformations of the side chain. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of conformational flexibility in different environments (e.g., in a solvent). nih.gov This approach can reveal the preferred conformations and the timescales of transitions between them, offering a more realistic view of the molecule's behavior than static calculations alone. Studies on flexible molecules like fenamates show that even small energy barriers can lead to a wide range of accessible conformations. rsc.org

Conformer TypeDefining Dihedral AngleRelative Stability Factor
Gauche~60°Can be stabilized by hyperconjugation or intramolecular hydrogen bonds
Anti/Trans~180°Often the lowest energy conformer due to minimized steric hindrance
Eclipsed~0°High-energy transition state between conformers

Modeling of Intermolecular Interactions

The trifluoromethyl and amide groups are key players in directing how Benzenepropanamide, 4-(trifluoromethyl)- interacts with itself and other molecules. Computational modeling is used to characterize these non-covalent interactions.

Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). DFT calculations can be used to model dimers or clusters of molecules, determining the geometry and interaction energy of these hydrogen bonds. In crystals of related benzanilides, N–H···O=C interactions are a primary motif in directing the molecular self-assembly. researchgate.netrsc.org

Halogen Bonding and Other Fluorine Interactions: The trifluoromethyl group is a fascinating functional group for intermolecular interactions. While fluorine is highly electronegative, the carbon of the -CF3 group can be electron-deficient, and the fluorine atoms can participate in various weak interactions. researchgate.net Computational studies on trifluoromethylated benzanilides have highlighted the significant role of C–H···F–C and C–F···π interactions in crystal packing. researchgate.netresearchgate.net These interactions, though weaker than classical hydrogen bonds, are numerous and directional, collectively playing a crucial role in the solid-state architecture. rsc.org

Interaction TypeInteracting GroupsTypical Energy (kJ/mol)Significance
Hydrogen BondN-H···O=C-15 to -30Primary driver of self-assembly in amides
Weak Hydrogen BondC-H···F-C-2 to -10Contributes to crystal packing and conformational stability researchgate.net
Halogen-π InteractionC-F···π (Aromatic Ring)-1 to -5Influences molecular packing and orientation researchgate.net

Reaction Pathway Analysis and Transition State Prediction

Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions, such as the synthesis of Benzenepropanamide, 4-(trifluoromethyl)-. This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

Optimizing the geometries of the reactants and products.

Using algorithms like the synchronous transit-guided quasi-Newton (STQN) method to locate the transition state structure.

Performing a frequency calculation to confirm the transition state (which has exactly one imaginary frequency) and to calculate the zero-point vibrational energy.

This type of analysis has been instrumental in understanding mechanisms in many organic reactions, including those for synthesizing complex heterocyclic compounds. mdpi.com

Chemical Reactivity and Derivatization Strategies

Influence of the Trifluoromethyl Group on Molecular Reactivity

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group that profoundly influences the molecular reactivity of the benzenepropanamide structure. Its strong inductive effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. This property is crucial in directing the regioselectivity of various chemical transformations.

The presence of the -CF3 group enhances the electrophilic character of adjacent functional groups. This increased electrophilicity can be attributed to the significant charge delocalization into the phenyl group, which stabilizes cationic intermediates. The metabolic stability of the molecule is also enhanced by the trifluoromethyl group due to the high bond dissociation energy of the C-F bond.

Key Effects of the Trifluoromethyl Group:

PropertyInfluence of Trifluoromethyl GroupReference
Electron Density of Aromatic Ring Decreased (deactivated towards electrophilic substitution)
Electrophilicity of Adjacent Groups Increased
Metabolic Stability Increased
Lipophilicity Increased

Research has shown that the trifluoromethyl group can have a profound impact on the chemistry of superelectrophiles, leading to enhanced charge delocalization and increased electrophilic reactivities. Despite this high reactivity, these systems often exhibit notable chemo-, regio-, and stereoselectivities in their reactions.

Substitution Reactions of Halogenated Benzenepropanamide Derivatives

Halogenated derivatives of 4-(trifluoromethyl)benzenepropanamide are versatile intermediates for further functionalization through various substitution reactions. The presence of a halogen atom on the aromatic ring provides a reactive handle for introducing a wide array of substituents via transition-metal-catalyzed cross-coupling reactions.

For instance, the bromine or iodine atom in a halogenated derivative can be readily displaced by nucleophiles in reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of compounds with modified properties. The electron-withdrawing nature of the trifluoromethyl group facilitates these nucleophilic aromatic substitution reactions.

While specific examples for halogenated Benzenepropanamide, 4-(trifluoromethyl)- are not extensively detailed in the provided search results, the general principles of nucleophilic aromatic substitution on trifluoromethyl-substituted aromatic halides are well-established. The reaction conditions for these transformations, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

Selective Functionalization of Amide and Amine Moieties

The propanamide side chain of the molecule offers multiple sites for selective functionalization, namely the amide and the potential for an amine group upon reduction.

A direct transformation of the amide group can be achieved through various methods. One such approach is the chemoselective direct reductive trifluoromethylation of secondary amides. This one-pot method involves the in situ activation of the amide with triflic anhydride, followed by partial reduction and nucleophilic trifluoromethylation. This strategy provides a flexible route to α-trifluoromethylamines.

Furthermore, photoinduced radical cascade strategies have been developed for the divergent functionalization of amides and protected amines. These methods rely on the oxidative generation of electrophilic amidyl radicals, which can then undergo transposition via a 1,5-hydrogen atom transfer (1,5-HAT). This allows for remote functionalization, such as fluorination, chlorination, thioetherification, cyanation, and alkynylation, at positions distal to the functional group.

Strategies for Amide and Amine Functionalization:

Functionalization StrategyTarget MoietyKey FeaturesReference
Direct Reductive Trifluoromethylation AmideOne-pot, chemoselective, mild conditions
Photoinduced Radical Cascade Amide/AmineRemote functionalization, divergent synthesis

These methods are tolerant of various functional groups and can be applied to complex molecules, including amino acids and dipeptides, highlighting their potential for late-stage functionalization.

Deuterium (B1214612) Labeling for Mechanistic Elucidation

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by probing the kinetic isotope effect (KIE). The replacement of a hydrogen atom with a deuterium atom can significantly alter the rate of a reaction if the C-H bond is broken in the rate-determining step. This information is invaluable for understanding the transition state of a reaction and for optimizing reaction conditions.

Several methods have been developed for the site-selective incorporation of deuterium into aromatic molecules. One such method involves a metal-free approach for aromatic hydrogen isotope exchange (HIE) via photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1). This technique leverages the enhanced basicity of excited-state aromatics to achieve deuteration at positions that are often inaccessible by traditional methods.

The synthesis of deuterated compounds, including amines, can be achieved through various routes, such as using deuterated small molecule starting materials, deuterated reducing agents, or metal-catalyzed hydrogen-deuterium exchange. The choice of method depends on the desired position of the deuterium label and the stability of the substrate under the reaction conditions.

The use of deuterated reagents in multicomponent reactions also provides a straightforward way to introduce deuterium labels into complex molecules. For instance, the use of [D1]-aldehydes or [D2]-isonitriles can lead to the formation of a diverse array of deuterated products. These labeled compounds are not only crucial for mechanistic studies but also for use as internal standards in analytical methods.

Applications in Fundamental Chemical and Biological Research

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

"Benzenepropanamide, 4-(trifluoromethyl)-" serves as a versatile building block in organic synthesis. The 4-(trifluoromethyl)phenyl moiety is a common feature in many biologically active compounds, and this propanamide derivative provides a convenient starting point for the elaboration of more complex molecules. Organic building blocks are fundamental components for the modular assembly of molecular architectures. mdpi.com The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the aromatic ring and the amide group, allowing for selective chemical transformations. nih.gov

The synthesis of derivatives from this scaffold can lead to a diverse range of compounds with potential applications in various fields of chemical research. For instance, trifluoromethylated aromatic compounds are prevalent in pharmaceuticals and advanced organic materials. nih.govresearchgate.net The development of synthetic methodologies to incorporate such fluorinated groups is an active area of research. nih.govresearchgate.net While direct utilization of "Benzenepropanamide, 4-(trifluoromethyl)-" as a synthetic intermediate in large-scale applications is not extensively documented in readily available literature, its structural components are present in numerous reported molecules, suggesting its potential as a precursor. For example, the synthesis of N-trifluoromethyl amides from carboxylic acids has been reported, highlighting the importance of this functional group in medicinal chemistry. nih.govnih.gov

The following table provides examples of related trifluoromethylated building blocks and their applications:

Building BlockApplication
2,3-dichloro-5-(trifluoromethyl)pyridineIntermediate for crop-protection products nih.gov
Ethyl 4,4,4-trifluoro-3-oxobutanoateSynthesis of trifluoromethylpyridine derivatives nih.gov
4-(Trifluoromethyl)benzaldehyde (B58038)Synthesis of biologically active benzimidazole (B57391) derivatives researchgate.net

Investigation of Molecular Recognition and Binding Mechanisms in In Vitro Systems

The 4-(trifluoromethyl)phenyl group present in "Benzenepropanamide, 4-(trifluoromethyl)-" plays a significant role in molecular recognition and binding mechanisms. The trifluoromethyl group can participate in various non-covalent interactions, including hydrogen bonds and π-stacking, which are crucial for the binding of a molecule to its biological target. nih.gov

A study on the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide, a compound structurally related to the subject of this article, revealed that the trifluoromethyl group influences the crystal packing through intermolecular interactions. nih.gov The conformations of such aryl amides are a result of a delicate balance between intramolecular forces and the energetic benefits of forming strong intermolecular interactions within the crystal lattice. nih.gov The study demonstrated that both hydrogen bonding and dispersion forces are essential for the side-by-side stacking of the molecules in the crystal structure. nih.gov

Development of Radiochemical Probes for Molecular Imaging Research

The development of radiochemical probes for molecular imaging, particularly for Positron Emission Tomography (PET), is a rapidly advancing field. unc.edu PET is a powerful imaging modality that allows for the non-invasive visualization and quantification of biological processes in vivo. nih.gov The use of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, is widespread in PET tracer development due to its favorable decay characteristics. nih.govmdpi.com

The trifluoromethyl group is of particular interest in the design of PET tracers. nih.gov Many pharmaceuticals contain this moiety, and labeling it with ¹⁸F would allow for in vivo tracking of these drugs. nih.govtechbriefs.com The development of methods for the efficient incorporation of ¹⁸F into trifluoromethyl groups is a significant area of radiochemical research. nih.govnih.gov

While there are no specific reports detailing the use of "Benzenepropanamide, 4-(trifluoromethyl)-" as a PET tracer, its structural features make it a relevant scaffold for the development of such probes. The 4-(trifluoromethyl)phenyl group can be targeted for radiofluorination.

Research into prospective PET radioligands for the N-Methyl-D-aspartate (NMDA) receptor has explored derivatives of N'-3-(trifluoromethyl)phenyl-N-aryl-N'-methylguanidines. nih.govnih.govacs.orgresearchgate.net These studies highlight the utility of the trifluoromethylphenyl group in designing ligands with high affinity for specific biological targets. The amenability of these structures to labeling with either carbon-11 (B1219553) or fluorine-18 is a key consideration in their design as PET tracers. nih.govnih.gov The goal is to develop radioligands that can image and quantify receptors in the human brain, which would be invaluable for studying neuropsychiatric disorders. nih.govnih.gov

The following table summarizes key aspects of trifluoromethyl groups in PET tracer development:

FeatureRelevance in PET Tracer Development
Fluorine-18 (¹⁸F) Commonly used positron-emitting radionuclide with a suitable half-life for imaging studies. nih.govmdpi.com
Trifluoromethyl (CF₃) Group Present in many drugs, making it a target for ¹⁸F-labeling to study drug distribution and target engagement. nih.gov
Radiolabeling Chemistry Active area of research to develop efficient methods for incorporating ¹⁸F into the CF₃ group. nih.govnih.govresearchgate.net
High Molar Activity Crucial for imaging low-density targets in human subjects, and methods are being developed to achieve this with ¹⁸F- and ¹¹C-labeled trifluoromethyl groups. nih.gov

Utilization in Enzyme and Receptor Interaction Studies (mechanistic, non-clinical)

The trifluoromethyl group is a valuable tool in mechanistic studies of enzyme and receptor interactions. Its strong electron-withdrawing nature can significantly alter the electronic properties of a molecule, which in turn can affect its binding affinity and functional activity at a biological target. nih.govresearchgate.net

In the context of enzyme inhibition, trifluoromethylated compounds have been investigated as inhibitors of various enzymes. For example, trifluoromethyl-substituted benzene (B151609) sulfonamides have been prepared and evaluated as inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a target in cardiovascular disease research. nih.govresearchgate.net Induced fit docking studies of these compounds revealed that hydrophobic interactions, in addition to hydrogen bonding, guide the binding to the enzyme. nih.govresearchgate.net

Similarly, in receptor interaction studies, the trifluoromethyl group can be used to probe the binding pocket and understand the structure-activity relationships of ligands. B-(Trifluoromethyl)phenyl phosphine–borane derivatives have been designed and synthesized as novel progesterone (B1679170) receptor antagonists. mdpi.com Furthermore, a study on N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines explored their structure-affinity relationships as prospective ligands for the NMDA receptor. nih.govnih.gov These studies demonstrate how the systematic introduction of a trifluoromethyl group can be used to modulate the affinity of a ligand for its receptor.

The use of ¹⁹F-NMR spectroscopy is another powerful technique that can be employed in enzyme and receptor interaction studies. The fluorine nucleus is highly sensitive to its local environment, making it an excellent probe for studying binding events and conformational changes upon ligand binding. nih.gov

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the boiling point of Benzenepropanamide, 4-(trifluoromethyl)- under reduced pressure?

  • Methodological Answer : Use dynamic vapor pressure measurement systems (e.g., ebulliometry) under controlled vacuum conditions. For example, NIST-standardized methods report boiling points at varying pressures (e.g., 0.004–0.013 bar) using calibrated equipment . Ensure data reproducibility by cross-referencing multiple sources and accounting for impurities via HPLC purity checks (≥98%) as described in synthesis protocols .

Q. What synthetic routes are recommended for preparing Benzenepropanamide, 4-(trifluoromethyl)- in academic settings?

  • Methodological Answer : Employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) in DMF, as demonstrated in analogous benzamide syntheses. Optimize reaction conditions (e.g., stoichiometry, temperature) using LCMS (e.g., m/z 757 [M+H]+) and HPLC retention time (e.g., 1.23 minutes) for real-time monitoring . Purify via column chromatography and validate with NMR/X-ray crystallography .

Q. How should structural characterization be performed for this compound?

  • Methodological Answer : Combine X-ray crystallography (e.g., CCDC No. 2120865) with spectroscopic techniques. For fluorinated analogs, use 19F^{19}\text{F}-NMR to confirm trifluoromethyl group integration. Compare experimental data (e.g., mp 123–124°C) with computational predictions (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported phase-change data (e.g., boiling points) for fluorinated benzamides?

  • Methodological Answer : Conduct meta-analyses of pressure-dependent boiling points (e.g., 339.7–361 K under 0.004–0.013 bar) . Use statistical tools (e.g., two-way ANOVA) to assess measurement variability and validate via independent replicates. Consider solvent interactions and thermal stability using TGA-DSC .

Q. What strategies are effective for designing derivatives of this compound as enzyme inhibitors?

  • Methodological Answer : Utilize structure-activity relationship (SAR) studies guided by docking simulations (e.g., targeting pyrrolo-pyridazine carboxamide binding pockets). Modify substituents (e.g., pyridinyl groups) to enhance affinity, and validate inhibitory activity via enzymatic assays (IC50_{50}) and cellular models .

Q. How can fluorinated by-products be minimized during synthesis?

  • Methodological Answer : Optimize reaction stoichiometry to avoid excess fluorinating agents (e.g., Selectfluor). Monitor by-products via LCMS and employ scavengers (e.g., silica-supported amines). For persistent impurities, use preparative HPLC with trifluoroacetic acid-modified mobile phases .

Q. What computational approaches are suitable for modeling the electronic effects of the trifluoromethyl group?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron-withdrawing effects on aromatic rings. Compare Mulliken charges and electrostatic potential maps with experimental 13C^{13}\text{C}-NMR chemical shifts to validate models .

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